

# Cispentacin: A Technical Guide to its Discovery and Early Development

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## Compound of Interest

	<i>cis</i> -2-Amino-1-
Compound Name:	cyclopentanecarboxylic acid hydrochloride
Cat. No.:	B096623

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## A Comprehensive Overview for Researchers and Drug Development Professionals

Cispentacin, a potent antifungal agent, stands as a notable discovery in the ongoing search for novel therapeutics to combat fungal infections. First identified in the late 1980s, its unique chemical structure and promising *in vivo* efficacy have made it a subject of significant scientific interest. This technical guide provides an in-depth exploration of the discovery, history, biological properties, and mechanism of action of cispentacin, tailored for researchers, scientists, and professionals in the field of drug development.

## Discovery and Production

Cispentacin was first isolated from the culture broth of the bacterium *Bacillus cereus* strain L450-B2.<sup>[1][2][3]</sup> It is a water-soluble, amphoteric compound, chemically identified as (1R,2S)-2-aminocyclopentane-1-carboxylic acid.<sup>[1][3][4]</sup> The discovery of cispentacin was a result of screening programs aimed at identifying new antifungal agents from natural sources.  
<sup>[1]</sup>

## Fermentation for Cispentacin Production

The initial production of cispentacin involved the fermentation of *Bacillus cereus* L450-B2. While specific media compositions from the earliest reports are not exhaustively detailed, a

general protocol can be outlined.

#### Experimental Protocol: Fermentation of *Bacillus cereus* L450-B2[1]

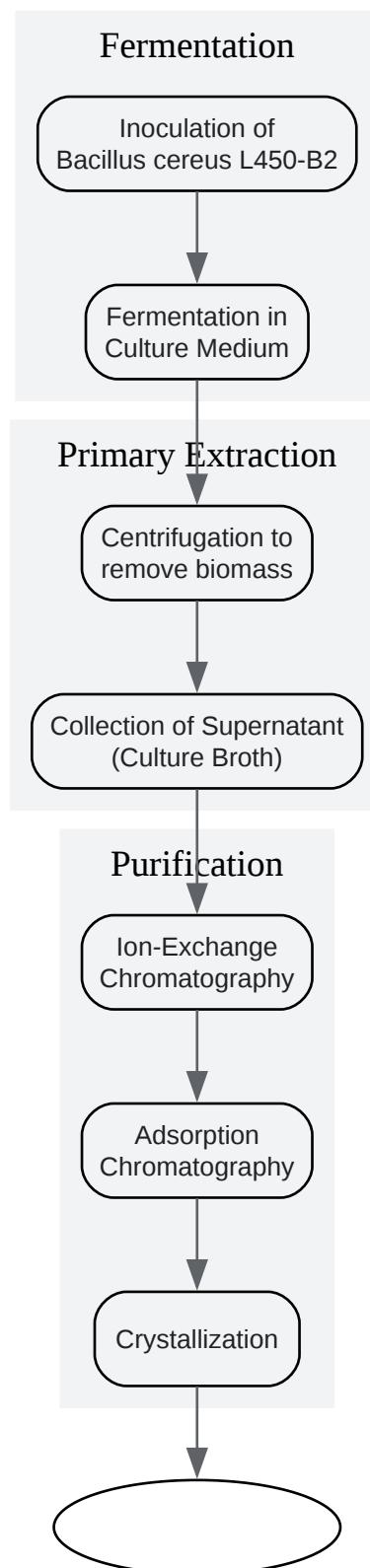
- Microorganism: *Bacillus cereus* strain L450-B2.
- Culture Medium: A suitable broth medium for the cultivation of *Bacillus* species is utilized. This typically includes a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.
- Fermentation Conditions: The culture is maintained under aerobic conditions with agitation at a controlled temperature, for instance, 32°C, for a duration sufficient to permit the synthesis of the antifungal compound.
- Monitoring: The production of cispentacin in the culture broth can be tracked using a bioassay against a susceptible fungal strain, such as *Candida albicans*.

## Isolation and Purification

The recovery of cispentacin from the fermentation broth is a multi-step process designed to isolate the water-soluble and amphoteric active compound.

#### Experimental Protocol: Isolation and Purification of Cispentacin[1][4]

- Harvest and Clarification: The culture broth is harvested, and the bacterial cells are removed through centrifugation or filtration to yield a clear supernatant.[4]
- Ion-Exchange Chromatography: The supernatant is passed through a cation-exchange resin column (e.g., Dowex 50W). Due to its amphoteric nature, cispentacin binds to the resin.[1][4]
- Elution: The column is washed to remove unbound impurities. Cispentacin is subsequently eluted from the resin using a basic solution, such as aqueous ammonia.[4]
- Adsorption Chromatography: Further purification can be achieved using adsorption resins, where separation is based on the polarity of the molecules.[1]
- Gel Filtration Chromatography: This step separates molecules based on their size and can be employed to remove impurities with different molecular weights.[1]

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Isolation Workflow for Cispentacin.

## Physicochemical Properties and Structure

Cispentacin's molecular structure is characterized by a five-membered cyclopentane ring with an amino group and a carboxylic acid group on adjacent carbons.<sup>[4]</sup> The "cis" designation indicates that these two functional groups are on the same side of the ring.<sup>[4]</sup> The absolute stereochemistry of the biologically active form is (1R, 2S).<sup>[3][4]</sup>

Property	Value
Appearance	Colorless powder <sup>[4]</sup>
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO <sub>2</sub> <sup>[4]</sup>
Molecular Weight	129.16 g/mol <sup>[4]</sup>
Stereochemistry	(1R, 2S)-cis <sup>[4]</sup>
Optical Rotation	$[\alpha]D^{25} = -13.8^\circ$ (c=1.0, H <sub>2</sub> O) <sup>[4]</sup>
Solubility	Water-soluble <sup>[3][4]</sup>
Chemical Nature	Amphoteric <sup>[3][4]</sup>

## Biological Activity

Cispentacin exhibits a noteworthy profile of antifungal activity, being particularly effective *in vivo* despite demonstrating modest *in vitro* activity under certain conditions.

### In Vitro Antifungal Activity

Early studies showed that cispentacin has weak *in vitro* activity against some fungi when tested using standard agar dilution methods.<sup>[1][5]</sup> However, more significant activity was observed when using a turbidimetric method in a specific medium.<sup>[1][5]</sup>

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Turbidimetric Method)<sup>[1][5]</sup>

- Fungal Strains: Clinical isolates of *Candida albicans* and other yeast species.
- Medium: Yeast Nitrogen Base (YNB) glucose medium.

- Inoculum Preparation: Fungal cultures are grown and then diluted to a standardized concentration.
- Assay: The prepared inoculum is added to microtiter plate wells containing serial dilutions of cispentacin.
- Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
- Measurement: Fungal growth is assessed by measuring the turbidity (optical density) of the culture.
- Endpoint: The 50% inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC) or IC100 are determined.

Organism	IC50 (µg/mL)	IC100 (µg/mL)
Candida albicans (clinical isolates)	6.3 - 12.5	6.3 - 50

Data from turbidimetric measurement in Yeast Nitrogen Base glucose medium.[5][6]

## In Vivo Antifungal Activity

Cispentacin has demonstrated strong therapeutic efficacy against systemic *Candida albicans* infections in mice, effective through both parenteral and oral administration.[5] It has also shown effectiveness against systemic infections caused by *Cryptococcus neoformans* and in lung and vaginal infections with *C. albicans* in mice.[1][5]

Experimental Protocol: In Vivo Efficacy in a Murine Systemic Candidiasis Model[1]

- Animal Model: Mice (e.g., ICR strain).
- Infection: Mice are infected intravenously with a lethal dose of *Candida albicans*.
- Treatment: Cispentacin is administered at various doses via different routes (e.g., intravenous, intraperitoneal, oral) at specified time points post-infection.

- Endpoint: The primary endpoint is the survival of the mice over a designated period (e.g., 14-21 days). The 50% protective dose (PD50) is then calculated.
- Fungal Burden (Optional): In some studies, the fungal load in target organs (e.g., kidneys, spleen) is determined to assess the drug's ability to clear the infection.

Administration Route	PD50 (mg/kg)
Intravenous (iv)	10
Oral (po)	30

Data from a systemic Candida infection model in mice.[\[5\]](#)

## Mechanism of Action

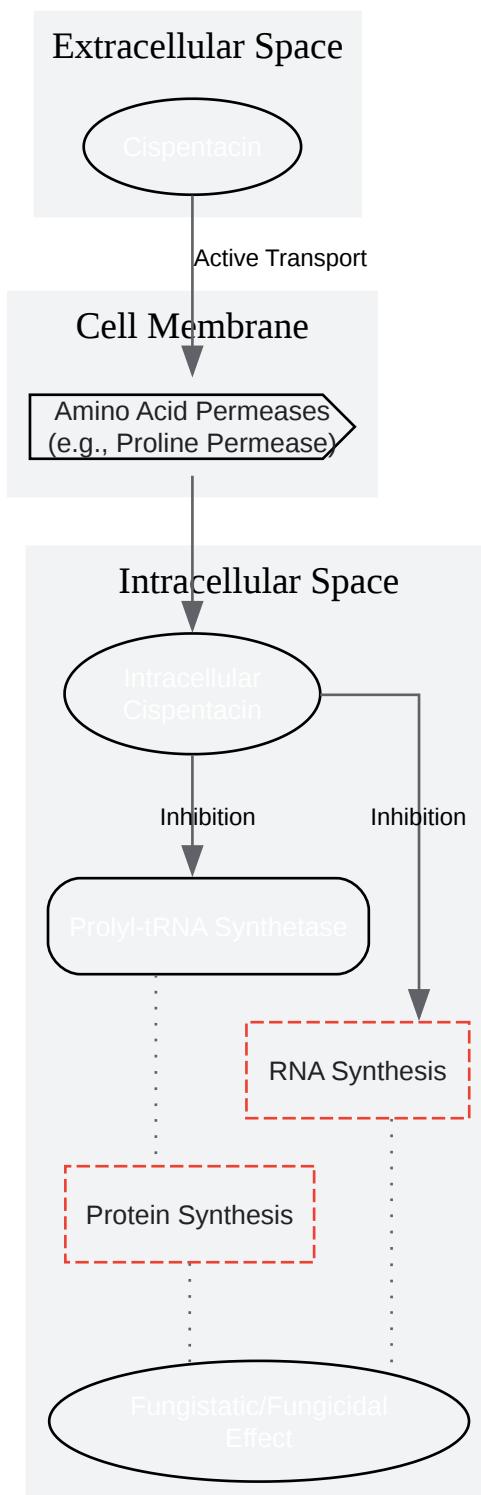
Initial investigations into the mechanism of action of cispentacin have revealed a multi-faceted process that targets essential cellular functions in fungi.[\[1\]](#)

The proposed mechanism involves the following key steps:

- Active Transport: Cispentacin is actively transported into *Candida albicans* cells. This uptake is mediated by amino acid permeases, including a specific proline permease, and is dependent on the proton motive force.[\[1\]](#)[\[2\]](#)[\[7\]](#)
- Inhibition of Macromolecule Synthesis: Once inside the cell, cispentacin inhibits critical cellular processes. It has been shown to inhibit the *in vivo* incorporation of radiolabeled precursors into both protein and RNA.[\[1\]](#)[\[7\]](#)
- Targeting Aminoacyl-tRNA Synthetases: A primary intracellular target is believed to be prolyl-tRNA synthetase, an enzyme crucial for protein synthesis.[\[1\]](#)[\[7\]](#) By interfering with the function of this enzyme, cispentacin disrupts the production of essential proteins, leading to the cessation of fungal growth and ultimately, cell death.[\[1\]](#)

Kinetic Parameter	Value
Apparent Km (for uptake)	0.4 mM
Apparent Vmax (for uptake)	7 nmol/µL/min
Apparent Ki (by L-proline)	75 µM

Data for cispentacin transport into *Candida albicans* CCH442 under induced conditions.[\[7\]](#)



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Proposed Mechanism of Action of Cispentacin.

## Biosynthesis

Recent research has shed light on the biosynthesis of cispentacin, identifying a type II polyketide synthase (PKS) machinery responsible for creating its unique five-membered nonaromatic skeleton.<sup>[8]</sup> This discovery is significant as type II PKSs are more commonly associated with the production of polycyclic aromatic compounds.<sup>[8][9]</sup> The biosynthesis involves a heterodimer of type II PKS-like enzymes that catalyze a single C2 elongation and subsequent cyclization to form a key intermediate with a five-membered ring.<sup>[8]</sup>

## Conclusion

The early research on cispentacin laid a robust foundation for its potential as a therapeutic antifungal agent. Its discovery from a bacterial source, unique chemical structure, and particularly its potent *in vivo* efficacy despite modest *in vitro* activity, highlighted it as a promising and unconventional candidate.<sup>[1]</sup> The initial elucidation of its mechanism of action, involving active transport and the inhibition of essential biosynthetic pathways, has provided a clear direction for further investigation and development.<sup>[1]</sup> This technical guide consolidates these pivotal early findings, offering a valuable resource for the ongoing quest for novel and effective antifungal therapies.

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